1-((2-Naphthylsulfinyl)methyl)cyclohexanol
Description
Properties
CAS No. |
38226-53-8 |
|---|---|
Molecular Formula |
C17H20O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(naphthalen-2-ylsulfinylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H20O2S/c18-17(10-4-1-5-11-17)13-20(19)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,18H,1,4-5,10-11,13H2 |
InChI Key |
FTVDJXULJFVIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Conditions and Optimization
Temperature and Solvent Effects
Reactions are commonly performed at controlled temperatures between 45 and 50 °C to optimize yield and minimize side reactions such as overoxidation or polymerization.
Solvents such as dichloromethane, tetrahydrofuran (THF), or methanol/water mixtures are used depending on the step. Oxidation steps favor protic solvents like methanol/water for better oxidant solubility.
Monitoring and Purification
Thin-layer chromatography (TLC) is routinely employed to monitor reaction progress and completion.
Purification is often achieved by recrystallization or chromatographic techniques to isolate the pure sulfoxide product with high stereochemical integrity.
Research Data and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling of cyclohexanol with sodium 2-naphthylsulfinate | 45–50 °C, catalytic base | 65–75 | Optimized for selectivity |
| Oxidation of sulfide to sulfoxide using Oxone® | MeOH/H2O, 0 °C to RT | 80–90 | High selectivity, minimal overoxidation |
| Overall isolated yield | Multi-step process | ~60–70 | Dependent on purification efficiency |
These yields are consistent with organosulfur sulfoxide syntheses reported in the literature and reflect the efficiency of mild oxidation and coupling protocols.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-((2-Naphthylsulfinyl)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-((2-Naphthylsulfinyl)methyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Naphthylsulfinyl)methyl)cyclohexanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-((2-Naphthylsulfinyl)methyl)cyclohexanol and related cyclohexanol derivatives:
Table 1: Comparative Analysis of Cyclohexanol Derivatives
Key Comparative Insights
Structural Differences: Sulfinyl Group: The sulfinyl group in the target compound introduces chirality and polarity, unlike the cyano group in venlafaxine intermediates or the amino group in Tramadol. This increases solubility in polar solvents but may reduce membrane permeability . Naphthyl vs.
Synthetic Challenges: The sulfoxide synthesis requires precise control of oxidation conditions to avoid over-oxidation to sulfones, a challenge absent in cyano- or amino-substituted analogs . Tramadol’s synthesis involves stereochemical control of the dimethylamino group, whereas the target compound’s stereochemistry arises from the sulfinyl group .
Conformational Analysis: The bulky 2-naphthylsulfinyl group likely adopts an equatorial position on the cyclohexanol ring to minimize steric strain, similar to 1-methylcyclohexanol derivatives . This contrasts with smaller substituents (e.g., methoxy or cyano groups), which may exhibit greater conformational flexibility.
Applications and Biological Relevance: Tramadol and venlafaxine intermediates demonstrate the pharmacological importance of cyclohexanol derivatives. The target compound’s sulfinyl group could modulate receptor binding or metabolic stability, though direct evidence is lacking . Sulfoxides are prone to enzymatic reduction in vivo, which may limit the target compound’s utility compared to more stable analogs like cyano derivatives .
Biological Activity
1-((2-Naphthylsulfinyl)methyl)cyclohexanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H16OS
- CAS Number: 38226-53-8
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it inhibits the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanism includes:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell division.
Case Studies
-
Case Study: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity against resistant strains.
- Method: Disk diffusion method was employed.
- Results: Showed a significant zone of inhibition against tested strains, indicating strong antibacterial properties.
-
Case Study: Anticancer Potential
- Objective: To assess the effects on breast cancer cell lines.
- Method: MTT assay was performed to measure cell viability.
- Results: The compound reduced cell viability by over 50% at concentrations above 10 µM, suggesting potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfinyl group may interact with thiol groups in enzymes, leading to functional inhibition.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Naphthalene sulfonamide | Moderate | No |
| Cyclohexanol | No | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
